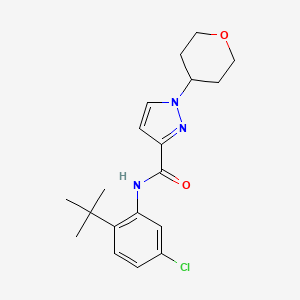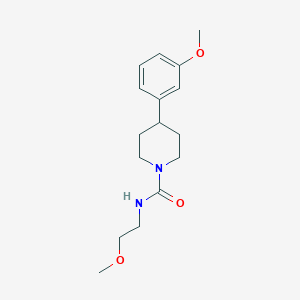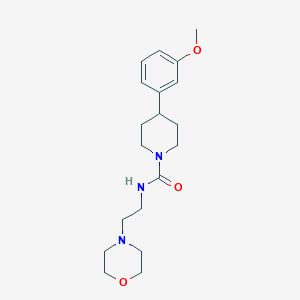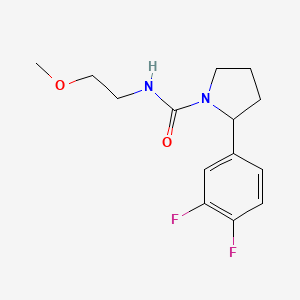![molecular formula C7H7BN2O2 B7418413 Pyrazolo[1,5-A]pyridin-4-ylboronic acid](/img/structure/B7418413.png)
Pyrazolo[1,5-A]pyridin-4-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-A]pyridin-4-ylboronic acid: is a heterocyclic compound that contains both pyrazole and pyridine rings fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridin-4-ylboronic acid typically involves the formation of the pyrazolo[1,5-A]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyrazole with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base can yield the desired pyrazolo[1,5-A]pyridine intermediate, which can then be converted to the boronic acid derivative using boronic acid reagents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolo[1,5-A]pyridin-4-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: Pyrazolo[1,5-A]pyridin-4-ylboronic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable scaffold for designing inhibitors and modulators of various enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mécanisme D'action
The mechanism of action of Pyrazolo[1,5-A]pyridin-4-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The compound’s unique structure allows it to engage in various binding interactions, influencing biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-B]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: Pyrazolo[1,5-A]pyridin-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a molecular probe in biological studies .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications.
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHNOUDDYAQYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=CC=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R)-1-[[3-(2-methoxyethoxy)oxan-4-yl]carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7418330.png)
![3-[[2-(2,6-Dimethylmorpholin-4-yl)phenyl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418346.png)
![1-(4-methylfuran-2-yl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B7418353.png)
![3-[[4-Ethoxy-2-(trifluoromethyl)phenyl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418360.png)

![[4-(4,5-Dimethyl-1,2,4-triazol-3-yl)piperazin-1-yl]-[4-(phenoxymethyl)phenyl]methanone](/img/structure/B7418379.png)



![2-[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]pyrimidine](/img/structure/B7418410.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-2,6-dimethylpyrimidin-4-amine](/img/structure/B7418419.png)
![2-(carbamoylamino)-N-[3-(1-methyltetrazol-5-yl)phenyl]-3-phenylpropanamide](/img/structure/B7418427.png)

![3-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7418440.png)
